1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
2-[1-(3H-benzimidazole-5-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6O2/c1-24-15(17(18,19)20)23-26(16(24)28)11-4-6-25(7-5-11)14(27)10-2-3-12-13(8-10)22-9-21-12/h2-3,8-9,11H,4-7H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZGBQAXFBRTEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CN4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under dehydrating conditions, such as using polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester.
Attachment of the piperidine ring: The benzimidazole derivative is then reacted with a piperidine derivative, often through nucleophilic substitution or coupling reactions.
Introduction of the triazolone moiety: The final step involves the formation of the triazolone ring, which can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce fully saturated analogs.
Scientific Research Applications
1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can mimic naturally occurring nucleotides, allowing the compound to bind to and inhibit the activity of specific enzymes . The piperidine and triazolone moieties contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related analogs based on shared motifs: benzoimidazole , piperidine , triazolone , and trifluoromethyl groups. Key differences in substituents and connectivity significantly influence physicochemical properties and biological activity.
Table 1: Structural and Functional Comparison
Key Observations:
Trifluoromethyl vs. Halogen Substitutions: The target compound’s 3-(trifluoromethyl) group on the triazolone ring enhances metabolic stability compared to non-fluorinated analogs (e.g., 5-chloro substitution in ). This aligns with trends in drug design where CF₃ groups improve pharmacokinetics .
Piperidinyl Linkage :
- The piperidin-4-yl group in the target compound provides conformational flexibility, which may optimize binding to enzyme active sites. This contrasts with rigid pyridinyl linkages in , which could restrict rotational freedom.
Triazolone vs. Imidazole Cores :
- The triazol-5(4H)-one ring in the target compound offers a unique hydrogen-bond acceptor profile compared to imidazole derivatives (e.g., ). This could enhance selectivity for targets requiring strong dipole interactions.
Biological Activity: While explicit data for the target compound is unavailable, analogs like are intermediates in antitumor or kinase inhibitor syntheses.
Research Findings and Implications
- Synthetic Feasibility : The compound’s synthesis likely follows routes similar to , involving coupling of benzoimidazole-5-carbonyl chloride with piperidin-4-amine, followed by triazolone ring formation.
- Structure-Activity Relationship (SAR) :
- Substitution at the triazolone 3-position (CF₃ vs. CH₃ or halogens) critically impacts potency.
- Piperidinyl N-acylation (e.g., benzoimidazole-5-carbonyl) may enhance blood-brain barrier penetration compared to aryloxyacetyl groups in .
Biological Activity
The compound 1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various applications.
Key Structural Features:
- Benzimidazole Ring : Known for various biological activities including anticancer and antimicrobial properties.
- Piperidine Moiety : Often associated with psychoactive effects and used in the synthesis of pharmaceuticals.
- Triazole Ring : Exhibits antifungal properties and is a component in several therapeutic agents.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit significant anticancer properties. For instance, compounds similar to the target molecule have shown to induce apoptosis in cancer cell lines. A study highlighted the effectiveness of benzimidazole derivatives in inhibiting tumor growth in vivo, with specific IC50 values indicating their potency:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 1 | MCF-7 (Breast) | 25.72 ± 3.95 |
| Compound 2 | U87 (Glioblastoma) | 45.2 ± 13.0 |
These findings suggest that the target compound may also exhibit similar anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives has been extensively studied. The target compound's structural similarities with known antimicrobial agents suggest it may possess activity against various pathogens. For example:
| Pathogen | MIC (μg/ml) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 50 |
| Candida albicans | 250 |
These results indicate that compounds derived from benzimidazole structures can effectively inhibit bacterial and fungal growth, supporting the hypothesis that the target compound may exhibit similar antimicrobial properties.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of benzimidazole derivatives. Research has shown that certain compounds can significantly reduce inflammation markers in vitro. For example, a derivative demonstrated an IC50 value of 1.0 μM against pro-inflammatory cytokines, suggesting that the target compound could also modulate inflammatory responses.
The biological activity of This compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Binding : The structural components may allow for interaction with specific receptors related to cancer cell proliferation or inflammatory response.
Study on Anticancer Properties
A notable case study involved testing a series of benzimidazole derivatives on various cancer cell lines. The study concluded that modifications to the piperidine ring significantly enhanced cytotoxicity against MCF-7 cells, with some compounds achieving IC50 values lower than those of standard chemotherapeutics.
Study on Antimicrobial Efficacy
In another research effort, a library of benzimidazole derivatives was screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings indicated that certain structural modifications led to increased potency against resistant strains, which could be relevant for developing new antibiotics.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis likely involves multi-step procedures, including condensation reactions to form the 1,2,4-triazole core and subsequent coupling with the benzoimidazole-piperidine moiety. For example:
- Step 1 : Formation of the trifluoromethyl-substituted triazole ring via cyclization of thiosemicarbazide intermediates under acidic conditions.
- Step 2 : Introduction of the piperidine-benzoimidazole fragment using a carbonyl coupling reagent (e.g., EDCI or DCC) in anhydrous DMF or THF .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of coupling reagent) and temperature (e.g., 60–80°C) to improve yields. Use inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive intermediates .
Q. What spectroscopic and crystallographic methods are critical for structural characterization?
- Spectroscopy : Use - and -NMR to confirm regiochemistry of the triazole and benzoimidazole moieties. The trifluoromethyl group () will appear as a singlet at ~110–120 ppm in -NMR .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement (e.g., anisotropic displacement parameters) and ORTEP-3 for visualization of bond lengths/angles. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% ) conditions at 40–80°C for 24–72 hours. Monitor degradation products via UPLC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature under nitrogen flow. Correlate with differential scanning calorimetry (DSC) to identify polymorphic transitions .
Advanced Research Questions
Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., enzymes with conserved ATP-binding pockets). Focus on interactions between the trifluoromethyl group and hydrophobic residues (e.g., Phe, Leu) .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess conformational stability of the piperidine ring and triazole core in solvated systems .
Q. How should researchers resolve contradictions in crystallographic data vs. spectroscopic predictions?
- Case Example : If -NMR suggests a planar triazole ring but XRD shows puckering, re-examine refinement parameters in SHELXL (e.g., hydrogen atom placement, restraints for disordered regions). Validate with Hirshfeld surface analysis to quantify intermolecular interactions .
- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G* level) to identify discrepancies between experimental and theoretical bond angles .
Q. What strategies mitigate interference from process-related impurities during bioactivity assays?
- Impurity Profiling : Use HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) to detect byproducts like unreacted benzoimidazole intermediates. Compare retention times against spiked standards .
- Bioassay Design : Include a negative control (pure solvent) and pre-incubate the compound with serum albumin to assess nonspecific binding. Use LC-MS/MS to confirm target engagement .
Q. How can enantiomeric purity be ensured during asymmetric synthesis of related analogs?
- Chiral Chromatography : Employ a Chiralpak IA-3 column with hexane/isopropanol (90:10) to resolve enantiomers. Validate with circular dichroism (CD) spectroscopy .
- Catalytic Optimization : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) for kinetic resolution during triazole formation. Monitor enantiomeric excess (ee) via -NMR with chiral shift reagents .
Methodological Notes
- Crystallographic Software : SHELXL (refinement), WinGX (data integration), and Olex2 (visualization) are essential for resolving complex hydrogen-bonding networks .
- Synthetic Caution : The trifluoromethyl group may sterically hinder coupling reactions; use bulky bases (e.g., DIPEA) to mitigate side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
